molecular formula C7H8O4 B14242957 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- CAS No. 587875-11-4

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-

Cat. No.: B14242957
CAS No.: 587875-11-4
M. Wt: 156.14 g/mol
InChI Key: XFTSTGGTXFZKIE-SSDOTTSWSA-N
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Description

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is a chemical compound with the molecular formula C₇H₈O₄. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- can be synthesized through several methods. One common synthetic route involves the reaction of 4,4-dihydroxypimelic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

In industrial settings, the production of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar structure but different ring size and functional groups.

    1,7-Dioxaspiro[5.5]undecane: Larger ring system with different chemical properties.

    4,4-Dihydroxypimelic acid dilactone: Precursor in the synthesis of spiro compounds.

Uniqueness

1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

587875-11-4

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(5R)-1,7-dioxaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H8O4/c8-5-1-2-7(11-5)3-4-10-6(7)9/h1-4H2/t7-/m1/s1

InChI Key

XFTSTGGTXFZKIE-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@]2(CCOC2=O)OC1=O

Canonical SMILES

C1CC2(CCOC2=O)OC1=O

Origin of Product

United States

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